

Application Note: NMR Spectroscopic Characterization of Habanolide

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Compound of Interest

Compound Name: Oxacyclohexadecen-2-one

Cat. No.: B1590494

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Habanolide®, a synthetic macrocyclic musk, is a widely used fragrance ingredient known for its elegant and persistent musk odor.^[1] As a 15-membered unsaturated lactone, its structural elucidation and characterization are crucial for quality control and the development of new fragrance compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure, including stereochemistry and the assignment of all proton and carbon signals. This application note provides a comprehensive overview of the NMR spectroscopic analysis of Habanolide, including detailed experimental protocols and data interpretation. While a complete, officially published, and assigned experimental dataset for Habanolide is not readily available in the public domain, this document presents predicted NMR data based on its known structure and established NMR principles for similar macrocyclic lactones.

Molecular Structure

Habanolide is chemically known as (12E)-oxacyclohexadec-12-en-2-one. The numbering of the atoms for the purpose of NMR assignment is provided below.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for Habanolide. These predictions are based on the analysis of its functional groups and comparison with similar macrocyclic structures.

Table 1: Predicted ^1H NMR Chemical Shifts for Habanolide

Position	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)
3	2.3 - 2.5	t	7.0
4, 5, 6, 7, 8, 9, 10	1.2 - 1.7	m	-
11	2.0 - 2.2	m	-
12	5.3 - 5.5	m	-
13	5.3 - 5.5	m	-
14	2.0 - 2.2	m	-
15	4.1 - 4.3	t	6.5
16 (CH ₃)	Not Applicable	-	-

Table 2: Predicted ^{13}C NMR Chemical Shifts for Habanolide

Position	Predicted δ (ppm)
1 (C=O)	170 - 175
2	Not Applicable
3	30 - 35
4, 5, 6, 7, 8, 9, 10	20 - 30
11	30 - 35
12	125 - 135
13	125 - 135
14	30 - 35
15	60 - 65
16 (CH ₃)	Not Applicable

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to yield high-quality spectra for the structural elucidation of Habanolide.

1. Sample Preparation

- Sample: Habanolide (approximately 5-10 mg)
- Solvent: Deuterated chloroform (CDCl_3 , 0.5-0.7 mL) is a common choice for similar compounds.
- Procedure:
 - Accurately weigh the Habanolide sample into a clean, dry NMR tube.
 - Add the deuterated solvent to the NMR tube.
 - Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

- Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

2. 1D NMR Spectroscopy (^1H and ^{13}C)

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[\[2\]](#)
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.[\[2\]](#)
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).[\[2\]](#)
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or higher, due to the low natural abundance of ^{13}C .[\[2\]](#)

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton (^1H - ^1H) couplings, revealing adjacent protons in the molecule.

- Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify direct one-bond proton-carbon (^1H - ^{13}C) correlations.
 - Pulse Sequence: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bonds) proton-carbon (^1H - ^{13}C) correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
 - Pulse Sequence: Standard HMBC experiment (e.g., hmbcgplpndqf).

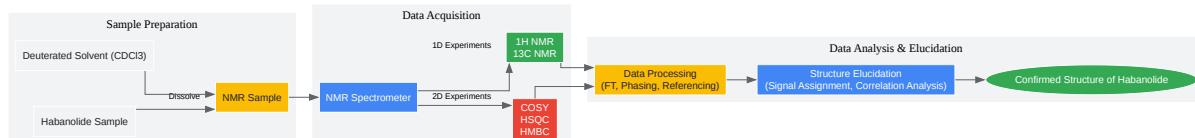
4. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct all spectra manually.
- Perform baseline correction.
- Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or an internal standard like tetramethylsilane (TMS).
- Integrate the ^1H NMR signals.
- Analyze the 2D spectra to establish correlations and assign all proton and carbon signals.

Visualizations

Workflow for NMR-based Structural Elucidation of Habanolide

The following diagram illustrates the logical workflow for characterizing Habanolide using a suite of NMR experiments.

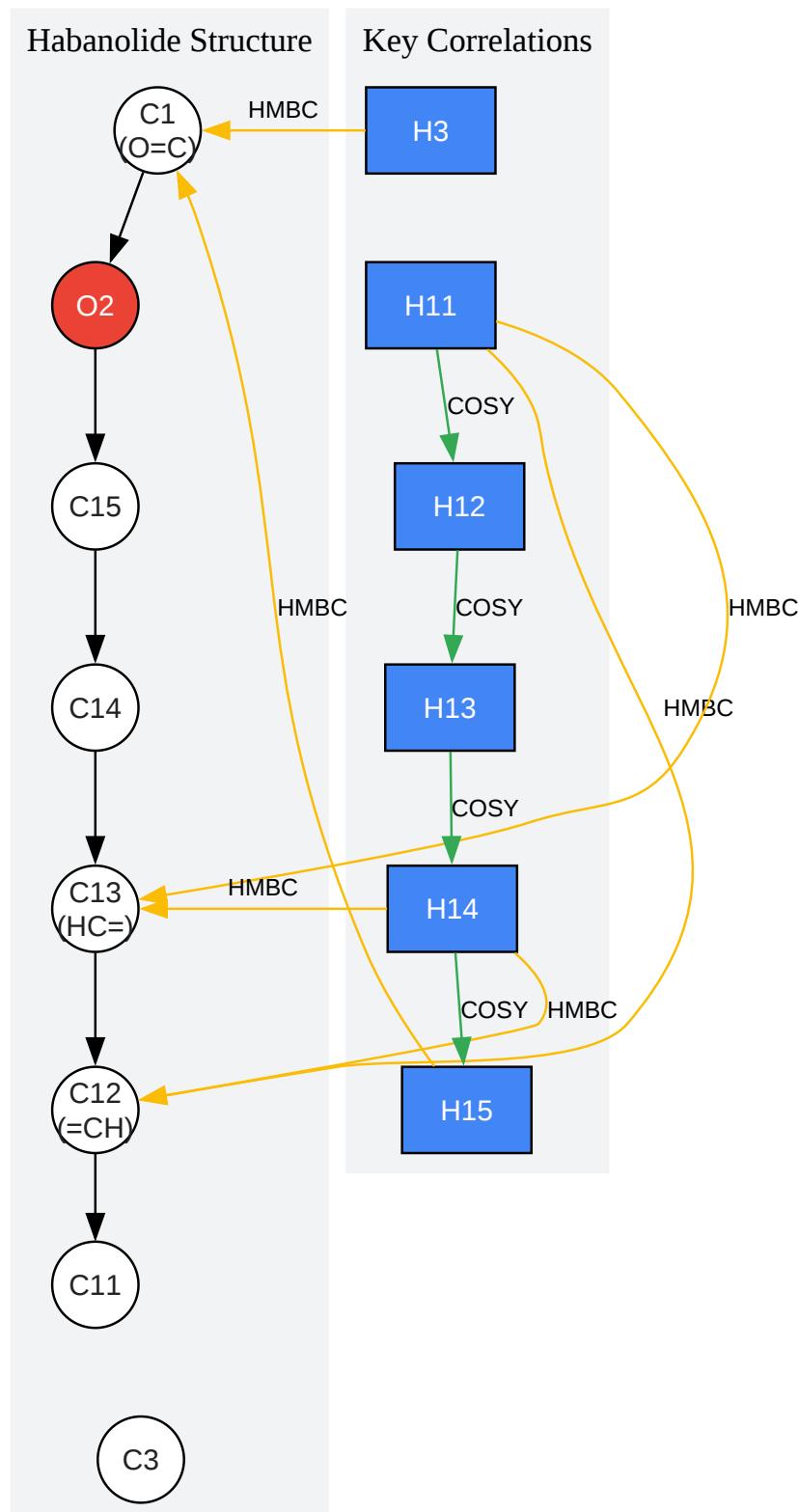


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Caption: Workflow for the structural elucidation of Habanolide using NMR spectroscopy.

Key 2D NMR Correlations for Habanolide Structure Confirmation

This diagram visualizes the key through-bond correlations (COSY and HMBC) that would be expected and used to confirm the structure of Habanolide.



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References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
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